molecular formula C6H4INO3 B1595747 4-Iodo-2-nitrophenol CAS No. 21784-73-6

4-Iodo-2-nitrophenol

Cat. No. B1595747
CAS RN: 21784-73-6
M. Wt: 265.01 g/mol
InChI Key: RHWDEIXKHGCDOG-UHFFFAOYSA-N
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Description

4-Iodo-2-nitrophenol is a chemical compound with the molecular formula C6H4INO3 . It has a molecular weight of 265.01 g/mol . It is a solid substance with a yellow-green color .


Synthesis Analysis

The synthesis of 4-Iodo-2-nitrophenol can be achieved through the nitration of 4-iodophenol in the presence of monochloramine . The decomposition of 4-iodophenol in the presence of monochloramine follows a pseudo-second-order decay . Various factors including monochloramine dose, pH, temperature, nitrite concentration, and free chlorine contact time (before chloramination) affect the transformation .


Molecular Structure Analysis

The molecular structure of 4-Iodo-2-nitrophenol is represented by the InChI code 1S/C6H4INO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H . The 4-iodobenzene ring is inclined to the phenol ring by a dihedral angle of 39.1 (2)° .


Chemical Reactions Analysis

4-Iodo-2-nitrophenol can undergo various chemical reactions. For instance, it can be transformed to form 2,4,6-triiodophenol and 2,6-diiodo-4-nitrophenol in the presence of monochloramine . The cytotoxicity of the chloraminated 4-iodophenol samples increases continuously with contact time .


Physical And Chemical Properties Analysis

4-Iodo-2-nitrophenol has a melting point of 80-81 °C and a predicted boiling point of 296.4±25.0 °C . Its density is predicted to be 2.176±0.06 g/cm3 . The compound is stored at 2-8°C, protected from light .

Scientific Research Applications

If you’re interested, I can provide some information about the applications of 4-nitrophenol. For example, it’s used in the synthesis of metal nanoparticles and their supported-catalyst-based reduction . This process is important in environmental and medical research . The mechanisms for the formation of these nanoparticles and the catalytic reduction of 4-nitrophenol are discussed in the literature .

  • Environmental Science

    • 4-nitrophenol is a common pollutant in soils and surface and ground waters due to its widespread industrial use . It’s involved in many chemical processes and is commonly present in the environment, causing severe environmental impact and health risk .
    • An environmentally-friendly method for the electrochemical reduction of 4-nitrophenol has been proposed . This method transforms 4-nitrophenol into 4-aminophenol with virtually no undesired by-products .
  • Chemical Industry

    • 4-nitrophenol is widely used in manufacturing many products required in modern society such as dyes, pesticides, drugs, etc .
    • It can be used as a precursor for the preparation of phenetidine and acetophenetidine .
  • Pharmaceutical Industry

    • 4-nitrophenol is an intermediate in the synthesis of paracetamol . It is reduced to 4-aminophenol, then acetylated with acetic anhydride .
  • pH Indicator

    • 4-nitrophenol can be used as a pH indicator . A solution of 4-nitrophenol appears colorless below pH 5.4 and yellow above pH 7.5 . This color-changing property makes this compound useful as a pH indicator.
  • Catalytic Reduction

    • The catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
  • Toxicity Studies

    • 4-nitrophenol is a common pollutant and is toxic. It’s used in toxicity studies and in the development of methods for its removal . For example, an environmentally-friendly method for the electrochemical reduction of 4-nitrophenol has been proposed . This method transforms 4-nitrophenol into 4-aminophenol with virtually no undesired by-products .

Safety And Hazards

4-Iodo-2-nitrophenol is considered hazardous. It has been assigned the GHS05, GHS07, and GHS09 pictograms . The hazard statements associated with it include H302-H315-H317-H318-H410 .

properties

IUPAC Name

4-iodo-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWDEIXKHGCDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176189
Record name Phenol, 4-iodo-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2-nitrophenol

CAS RN

21784-73-6
Record name Phenol, 4-iodo-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021784736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-iodo-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-2-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of p-iodophenol (2.2 g, 10 mmol) in 18 mL acetic acid was added a solution of HNO3 (0.7 mL, 70%) in 5 mL acetic acid dropwise over 10 minutes. The resulting mixture was stirred at ambient temperature. After 30 minutes, the reaction mixture was diluted by 100 mL ice-water. The precipitate was collected, washed with 100 mL water. Purification by flash column chromatography afforded 1.2 g of 2-nitro-4-iodophenol.
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2.2 g
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0.7 mL
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18 mL
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5 mL
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ice water
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
HH Hodgson - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
… The considerable tendency toward di-iodination, and the formation of 4-iodo-2-nitrophenol in excess of that of the 6-iodo-isomeride, indicate that the initial mono-iodination of o-…
Number of citations: 2 pubs.rsc.org
VT Borkar, VT Dangat, AJ Raut, JB Kale… - INTERNATIONAL … - scholar.archive.org
3. METHOD: Abstract: Iodination of aromatic substrates in aqueous medium are essentially electrophilic substitutions. Kinetics as an investigatory tool for the quantitative assessment of …
Number of citations: 0 scholar.archive.org
HH Hodgson - Journal of the American Chemical Society, 1927 - ACS Publications
… When the steam-volatile product was collected in small fractions, the first one had a melting point of 102 and appearedto contain a certain amount of 4-iodo-2-nitrophenol, recognized by …
Number of citations: 4 pubs.acs.org
H Gershon, DD Clarke… - Monatshefte fur …, 1995 - research.library.fordham.edu
Thirty one compounds (phenol; its 12 possible monohalo analogues; 18 nitrophenols (2-and 4-nitrophenols, 4-, 5-, and 6-halo-2-nitrophenols, 3-halo-4-nitrophenols)) were tested for …
Number of citations: 9 research.library.fordham.edu
H Gershon, DD Clarke, M Gershon - Monatshefte für Chemie/Chemical …, 1995 - Springer
Thirty one compounds (phenol; its 12 possible monohalo analogues; 18 nitrophenols (2- and 4-nitrophenols, 4-, 5-, and 6-halo-2-nitrophenols, 3-halo-4-nitrophenols)) were tested for …
Number of citations: 0 link.springer.com
H Gershon, DD Clarke PhD, M Gershon - 1995 - research.library.fordham.edu
Thirty one compounds (phenol; its 12 possible monohalo analogues; 18 nitrophenols (2-and 4-nitrophenols, 4-, 5-, and 6-halo-2-nitrophenols, 3-halo-4-nitrophenols)) were tested for …
Number of citations: 0 research.library.fordham.edu
WB Pan, LM Wei, LL Wei, CC Wu… - Journal of the …, 2005 - Wiley Online Library
… Interestingly, from the reactions of iodophenols 5 and 6 for 2 h, 4,6-diiodo-2-nitrophenol 5a and 4-iodo-2-nitrophenol 5b were isolated as the major products (entries 5, 6, Table 1). …
Number of citations: 7 onlinelibrary.wiley.com
V Gold, M Whittaker - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… The liberation of iodine by the action of hydriodic acid on 4-iodo-2-nitrophenol was found to be considerably more rapid than with any other compound used. However, the reaction …
Number of citations: 10 pubs.rsc.org
R Sathiyapriya, R Joel Karunakaran - Synthetic communications, 2006 - Taylor & Francis
A mixture of potassium chlorate and potassium iodide was found to be a good iodinating agent for various aromatic amines and phenols with excellent yields in the presence of mineral …
Number of citations: 25 www.tandfonline.com
R Sathiyapriya, RJ Karunakaran - Journal of Chemistry, 2006 - hindawi.com
An effective, eco-friendly method for iodination of arenes is presented. The reaction of activated aromatics with a mixture of sodium iodate and sodium sulphite in the presence of …
Number of citations: 9 www.hindawi.com

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